![molecular formula C12H15ClSSi B14381991 (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane CAS No. 88297-96-5](/img/structure/B14381991.png)
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a chloromethyl group, two methyl groups, and a 3-(phenylsulfanyl)prop-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane typically involves the reaction of a chloromethylsilane precursor with a phenylsulfanyl-substituted alkyne. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to deprotonate the alkyne, facilitating its nucleophilic attack on the silicon center. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol or methanol.
Major Products
Substitution: Formation of azido or thiol-substituted silanes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenyl or alkyl-substituted silanes.
Applications De Recherche Scientifique
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates. The alkyne moiety can participate in addition reactions, making the compound versatile in different chemical environments. These transformations enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane: Unique due to the presence of both a chloromethyl and a phenylsulfanyl group.
(Chloromethyl)(dimethyl)[3-(phenylthio)prop-1-yn-1-yl]silane: Similar structure but with a phenylthio group instead of phenylsulfanyl.
(Chloromethyl)(dimethyl)[3-(phenylselanyl)prop-1-yn-1-yl]silane: Contains a phenylselanyl group, offering different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and potential applications. The presence of the phenylsulfanyl group offers unique oxidation and substitution chemistry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
88297-96-5 |
|---|---|
Formule moléculaire |
C12H15ClSSi |
Poids moléculaire |
254.85 g/mol |
Nom IUPAC |
chloromethyl-dimethyl-(3-phenylsulfanylprop-1-ynyl)silane |
InChI |
InChI=1S/C12H15ClSSi/c1-15(2,11-13)10-6-9-14-12-7-4-3-5-8-12/h3-5,7-8H,9,11H2,1-2H3 |
Clé InChI |
WDWWOVRAWFEQOK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCl)C#CCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


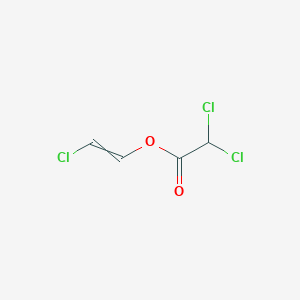


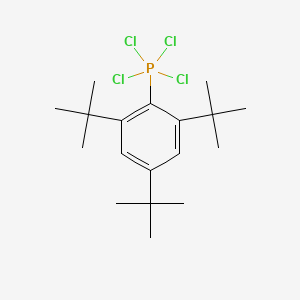
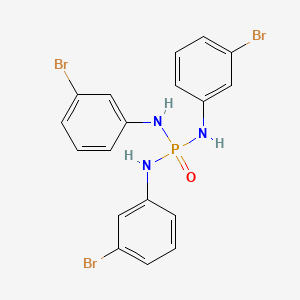
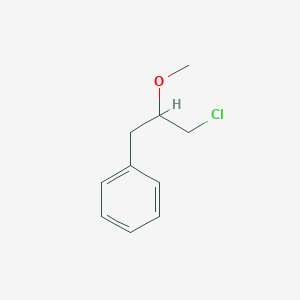
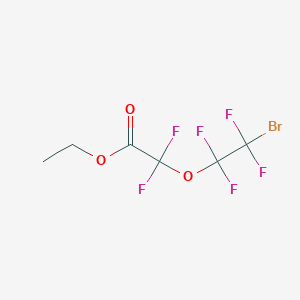
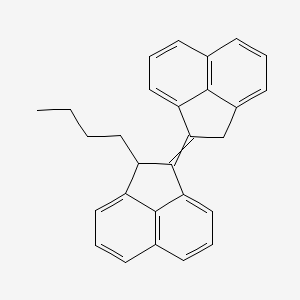
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
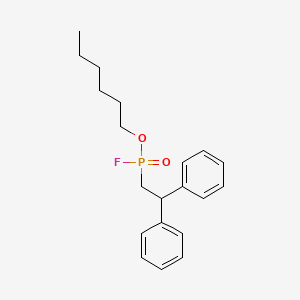
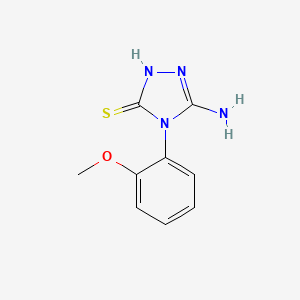

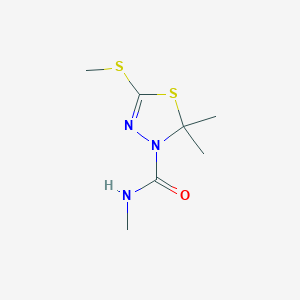
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
